TRAM protein, ER
Description
Historical Discovery and Characterization
The translocating chain-associated membrane protein was originally discovered through crosslinking experiments with nascent presecretory proteins during their early translocation into the endoplasmic reticulum. This initial identification marked a significant breakthrough in understanding the complexity of protein translocation machinery beyond the basic signal recognition particle receptor and Sec61 complex components. The protein was subsequently found to interact with nascent membrane proteins during their initial integration into the Sec61 channel, establishing its role as a critical auxiliary component of the translocation apparatus.
Early characterization studies using canine pancreatic rough microsomes revealed that translocating chain-associated membrane protein, translocon-associated protein complex, and Sec61 complex were found in approximately stoichiometric amounts, suggesting their coordinated function in protein translocation. However, translocating chain-associated membrane protein was more easily displaced from ribosomes compared to the other membrane protein complexes, indicating a more loosely associated relationship with ribosomes and other translocation components. This observation provided early insights into the dynamic nature of translocating chain-associated membrane protein interactions within the translocation machinery.
Fluorescence resonance energy transfer experiments employing fluorescently labeled antibodies against transport components in permeabilized canine cells provided crucial information about the composition of the native protein transport machinery in the endoplasmic reticulum membrane. These studies confirmed the spatial proximity and functional relationships between translocating chain-associated membrane protein and other established translocation components, establishing the foundation for understanding its mechanistic contributions to protein transport.
Taxonomic Classification and Evolutionary Conservation
The translocating chain-associated membrane protein family exhibits remarkable evolutionary conservation across diverse taxonomic groups, with representatives found in all three domains of life. In mammals, the family includes multiple isoforms that have undergone functional diversification while maintaining core structural features. The translocating chain-associated membrane protein 1 gene is located on human chromosome 8, encoding a multi-pass membrane protein that significantly influences glycosylation processes within the endoplasmic reticulum.
Archaeal organisms possess distinctive translocating chain-associated membrane protein domain proteins that function as standalone entities rather than as components of larger translocation complexes. In the cold-adaptive archaeon Methanolobus psychrophilus R15, four translocating chain-associated membrane protein encoding genes have been identified, with three genes (Mpsy0643, Mpsy3043, and Mpsy3066) exhibiting remarkable cold-shock induced transcription and preferential translation at lower temperatures. The fourth gene (Mpsy2002) demonstrates constitutive expression patterns, suggesting functional specialization within the archaeal translocating chain-associated membrane protein family.
Transcriptomic analyses of cold-adaptive methanogenic archaea, including Methanolobus psychrophilus R15 and Methanococcoides burtonii, have revealed that genes encoding small proteins possessing translocating chain-associated membrane protein domains are strongly induced at lower temperatures. This temperature-dependent regulation suggests an important role for translocating chain-associated membrane protein domain proteins in cold adaptation mechanisms across archaeal lineages.
| Taxonomic Group | Representative Species | Translocating Chain-Associated Membrane Protein Variants | Functional Characteristics |
|---|---|---|---|
| Mammals | Homo sapiens | Translocating Chain-Associated Membrane Protein 1, 2, 1L1 | Endoplasmic reticulum protein translocation |
| Archaea | Methanolobus psychrophilus | Four standalone domain proteins | Cold-shock response, RNA chaperone activity |
| Archaea | Methanococcus maripaludis | Translocating Chain-Associated Membrane Protein 0076 | Global transcriptional regulation |
Translocating Chain-Associated Membrane Protein/Longevity Assurance Gene 1/Ceroid Lipofuscinosis Neuronal 8 Homology Domain Architecture
The translocating chain-associated membrane protein/longevity assurance gene 1/ceroid lipofuscinosis neuronal 8 homology domain represents a conserved structural module characterized by the presence of at least five transmembrane alpha-helices. This domain architecture is postulated to possess multiple functions including lipid trafficking, metabolism, and sensing capabilities, reflecting the diverse cellular roles of proteins containing this structural motif. The longevity assurance gene 1 protein and longevity assurance gene 1 protein homologs are essential for acyl-coenzyme A-dependent ceramide synthesis, while translocating chain-associated membrane protein serves as a subunit of the translocon complex.
The translocating chain-associated membrane protein 1 protein contains an eight-transmembrane domain architecture within the endoplasmic reticulum membrane, belonging to a protein family characterized by the presence of the translocating chain-associated membrane protein/longevity assurance gene 1/ceroid lipofuscinosis neuronal 8 homology domain. This domain is postulated to bind ceramide or related sphingolipids, suggesting a potential role in lipid metabolism and membrane composition regulation. The specific transmembrane topology has been characterized through photocross-linking and truncated C-terminal reporter tag fusion approaches, revealing eight transmembrane segments including several poorly hydrophobic segments.
Detailed structural analysis indicates that translocating chain-associated membrane protein is recognized by the signal recognition particle and translocon components, confirming its integration into the broader protein translocation machinery. The membrane insertion capacity of the poorly hydrophobic segments has been studied in isolation, providing insights into the minimal requirements for membrane integration of these structural elements. The proposed membrane topology has been confirmed in mammalian cells expressing full-length translocating chain-associated membrane protein, validating the structural models derived from biochemical studies.
Translocating Chain-Associated Membrane Protein Isoforms: Translocating Chain-Associated Membrane Protein 1, Translocating Chain-Associated Membrane Protein 2, and Translocating Chain-Associated Membrane Protein 1 Like 1
The translocating chain-associated membrane protein 1 isoform represents the most extensively characterized member of the family, functioning as a critical component of the endoplasmic reticulum protein translocation machinery. This protein is involved in the translocation of nascent protein chains into or through the endoplasmic reticulum membrane by facilitating proper chain positioning at the Sec61 channel. Translocating chain-associated membrane protein 1 regulates the exposure of nascent secretory protein chains to the cytosol during translocation into the endoplasmic reticulum and may affect the phospholipid bilayer in the vicinity of the lateral gate of the Sec61 channel.
The protein intimately associates with transmembrane domains of nascent membrane proteins during the entire integration process into the endoplasmic reticulum membrane. Specifically, translocating chain-associated membrane protein 1 associates with the second transmembrane domain of G-protein-coupled receptor opsin nascent chains in the endoplasmic reticulum membrane, facilitating their integration into the membrane. Under conditions of endoplasmic reticulum stress, translocating chain-associated membrane protein 1 participates in the disposal of misfolded endoplasmic reticulum membrane proteins during the unfolded protein response by selectively retrotranslocating misfolded endoplasmic reticulum membrane proteins from the endoplasmic reticulum.
Translocating chain-associated membrane protein 2 functions as a component of the translocon, a gated macromolecular channel that controls the posttranslational processing of nascent secretory and membrane proteins at the endoplasmic reticulum membrane. This isoform has been described to be involved in collagen type I biogenesis and demonstrates the ability to invert the topology of transmembrane helices that do not promote a specific initial orientation in the membrane. The functional specialization of translocating chain-associated membrane protein 2 suggests distinct mechanistic contributions to membrane protein biogenesis compared to translocating chain-associated membrane protein 1.
| Isoform | Chromosome Location | Primary Function | Specific Substrates | Cellular Localization |
|---|---|---|---|---|
| Translocating Chain-Associated Membrane Protein 1 | Chromosome 8 | General protein translocation | Secretory and membrane proteins | Endoplasmic reticulum membrane |
| Translocating Chain-Associated Membrane Protein 2 | Chromosome 6 | Specialized protein processing | Collagen type I, transmembrane proteins | Endoplasmic reticulum membrane |
| Translocating Chain-Associated Membrane Protein 1 Like 1 | Multiple tissues | Tissue-specific functions | Unknown | Endoplasmic reticulum membrane |
Translocating chain-Associated membrane protein 1 like 1 represents a related protein with tissue-specific expression patterns, as documented in comprehensive protein atlas databases. This isoform demonstrates widespread expression across multiple tissue types including brain regions, endocrine glands, digestive organs, and reproductive tissues. The broad expression pattern suggests important but potentially distinct functional roles compared to the other family members, though detailed functional characterization remains limited.
Phylogenetic Relationships with Other Membrane Proteins
The translocating chain-associated membrane protein family shares evolutionary relationships with several other membrane protein families through the conserved translocating chain-associated membrane protein/longevity assurance gene 1/ceroid lipofuscinosis neuronal 8 homology domain. This protein family includes membrane-associated proteins related to yeast longevity assurance gene 1 protein and mammalian translocating chain-associated membrane protein, with the family also encompassing the protein product of ceroid lipofuscinosis neuronal 8, a gene mutated in progressive epilepsy with mental retardation. Mouse ceroid lipofuscinosis neuronal 8 is also mutated in the motor neuron degeneration mouse model, which serves as a model for neuronal ceroid lipofuscinoses.
The identification of these homologous relationships has significant implications for understanding ceramide synthesis, lipid regulation, and protein translocation in the endoplasmic reticulum. The evolutionary conservation of the translocating chain-associated membrane protein/longevity assurance gene 1/ceroid lipofuscinosis neuronal 8 homology domain across these diverse functional contexts suggests fundamental roles in membrane-associated cellular processes that have been maintained throughout evolution.
Comparative analysis reveals that the translocating chain-associated membrane protein family represents one branch of a larger superfamily of membrane proteins involved in lipid metabolism and membrane trafficking. The family may possess multiple functions such as lipid trafficking, metabolism, and sensing, reflecting the complex evolutionary relationships between membrane organization and cellular metabolism. Some family members, particularly those with additional homeobox domains, demonstrate expanded functional capabilities beyond the core translocating chain-associated membrane protein activities.
| Related Protein Family | Shared Domain | Primary Function | Disease Associations | Evolutionary Significance |
|---|---|---|---|---|
| Longevity Assurance Gene 1 | Translocating Chain-Associated Membrane Protein/Longevity Assurance Gene 1/Ceroid Lipofuscinosis Neuronal 8 | Ceramide synthesis | Aging-related disorders | Lipid metabolism evolution |
| Ceroid Lipofuscinosis Neuronal 8 | Translocating Chain-Associated Membrane Protein/Longevity Assurance Gene 1/Ceroid Lipofuscinosis Neuronal 8 | Lipid processing | Progressive epilepsy | Neuronal lipid homeostasis |
| Archaeal Translocating Chain-Associated Membrane Protein | Translocating Chain-Associated Membrane Protein domain | RNA chaperone activity | None known | Ancient RNA world functions |
The phylogenetic analysis of translocating chain-associated membrane protein domain proteins reveals their ancient origins, with archaeal representatives providing insights into primordial functions. These archaeal proteins demonstrate RNA chaperone activity and exhibit structural similarity to cold shock proteins, suggesting that the translocating chain-associated membrane protein domain may have originally evolved for RNA-binding functions before being co-opted for protein translocation in eukaryotic cells. This evolutionary trajectory provides important context for understanding the mechanistic versatility of the translocating chain-associated membrane protein domain architecture across different cellular contexts.
Properties
CAS No. |
147096-90-0 |
|---|---|
Molecular Formula |
C8H13NO |
Synonyms |
TRAM protein, ER |
Origin of Product |
United States |
Scientific Research Applications
Key Research Findings
- Role in Protein Import : TRAM1 supports the import of a subset of precursors into the ER. Research using quantitative label-free proteomics has identified specific proteins whose abundance changes upon TRAM1 depletion, suggesting its supportive role in protein transport .
- Insulin Biogenesis : Recent studies have highlighted TRAM1's necessity for insulin biogenesis, indicating its critical function in metabolic processes . The protein's interaction with nascent membrane proteins during their integration into the Sec61 channel underscores its importance in maintaining cellular homeostasis.
- Protection Against Cellular Stress : TRAM1 has been shown to protect HepG2 cells from palmitate-induced insulin resistance, suggesting its potential therapeutic applications in metabolic disorders . This protective mechanism may involve modulating ER stress responses and preventing misfolded protein accumulation.
Case Study 1: TRAM1 and Insulin Production
A study demonstrated that depletion of TRAM1 led to significant reductions in insulin production in pancreatic beta cells. The research utilized both genetic and proteomic approaches to establish a direct correlation between TRAM1 levels and insulin synthesis efficiency .
Case Study 2: TRAM1's Role in ER Stress Response
In another investigation, researchers explored how TRAM1 participates in the unfolded protein response (UPR) during ER stress. The study found that under conditions of ER stress, TRAM1 aids in retrotranslocating misfolded proteins from the ER back into the cytosol for degradation, thus preventing cellular damage .
Comparative Analysis of TRAM Protein Functions
| Function | Description | Impact |
|---|---|---|
| Protein Translocation | Facilitates nascent protein chain movement through the Sec61 channel | Essential for proper protein folding |
| Insulin Biogenesis | Required for efficient synthesis of insulin | Critical for glucose metabolism |
| ER Stress Management | Involved in retrotranslocation of misfolded proteins during UPR | Prevents cellular apoptosis |
| Cellular Protection | Protects against palmitate-induced resistance | Potential therapeutic target |
Comparison with Similar Compounds
TRAM vs. TRAP Complex
The translocon-associated protein (TRAP) complex, a heterotetramer (TRAPα, β, γ, δ), interacts with the Sec61 translocon and translating ribosomes. TRAP is essential for the secretion of hormones such as angiotensin and insulin-like growth factor 1 receptor . Key distinctions include:
TRAP stabilizes ribosome-translocon interactions, whereas TRAM facilitates signal sequence-dependent insertion into Sec61. TRAP’s absence upregulates TRAM, suggesting compensatory roles in substrate translocation .
TRAM vs. Sec61 Complex
The Sec61 complex forms the core protein-conducting channel. Unlike TRAM, Sec61 is universally required for translocation. Key differences:
TRAM enhances the efficiency of Sec61-dependent translocation for substrates with suboptimal signal sequences, acting as a chaperone-like factor .
TRAM vs. SRP/SRP Receptor
The signal recognition particle (SRP) and SRP receptor mediate ribosome docking to the ER. TRAM functions post-docking:
| Feature | TRAM | SRP/SRP Receptor |
|---|---|---|
| Stage of Involvement | Post-docking, during chain insertion | Pre-docking, during ribosome targeting |
| Mechanism | Signal sequence-dependent translocation | GTP-driven targeting and docking |
| Substrate Scope | Selective based on signal sequence | Universal for signal sequence-bearing proteins |
TRAM operates downstream of SRP, ensuring proper channel engagement for specific substrates .
Functional Overlap and Distinctive Roles
- Compensation : TRAM upregulation during TRAP deficiency suggests partial functional redundancy in substrate handling .
- Specificity : TRAM’s dependency on signal sequence features (e.g., hydrophobicity) contrasts with TRAP’s hormone-specific role and Sec61’s universal channel function .
- Regulatory vs. Structural : TRAM fine-tunes translocation efficiency, while TRAP and Sec61 provide structural and catalytic roles .
Notes on Homologous Proteins with the TRAM Acronym
Preparation Methods
Preparation of Rough Microsomes from Mammalian Tissues
TRAM1 was first isolated from canine pancreatic rough microsomes, a classical source for ER-derived vesicles due to their high ribosome density and translocation activity. Fresh pancreatic tissue is homogenized in isotonic sucrose buffer (250 mM sucrose, 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂) and subjected to differential centrifugation. Microsomal membranes are pelleted at 100,000 × g for 1 hr and washed with high-salt buffer (500 mM KCl) to remove peripherally associated proteins. TRAM1 co-purifies with Sec61 complexes, TRAP (translocon-associated protein), and oligosaccharyltransferase (OST) in stoichiometric ratios, as demonstrated by co-immunoprecipitation and quantitative mass spectrometry.
Detergent Solubilization and Chromatographic Purification
Native TRAM1 is solubilized using mild detergents such as digitonin (2.5% w/v) or dodecyl maltoside (DDM, 1% w/v). Fractionation by anion-exchange chromatography (e.g., DEAE-Sepharose) separates TRAM1 from Sec61 and TRAP, with elution achieved using a 0–500 mM KCl gradient. Gel filtration (Superdex 200) further resolves TRAM1 into monomeric and oligomeric forms, as confirmed by blue native PAGE. Typical yields range from 0.5–1.0 mg TRAM1 per 100 g of pancreatic tissue, with purity >90% assessed by SDS-PAGE.
Table 1: Comparison of TRAM1 Isolation Methods from Native ER
Recombinant Expression of TRAM1 in Heterologous Systems
Baculovirus-Mediated Expression in Insect Cells
Full-length human TRAM1 (UniProt Q15629) is expressed in Spodoptera frugiperda (Sf9) cells using baculoviral vectors. Cells are infected at an MOI of 5 and harvested 72 hr post-infection. Membranes are solubilized in 1% DDM, and TRAM1 is purified via Strep-tag II affinity chromatography. This method yields 2–3 mg/L culture of >95% pure protein, suitable for structural studies.
Transient Transfection in Mammalian Cells
HEK293T cells transfected with C-terminally FLAG-tagged TRAM1 enable rapid production (24–48 hr) for functional assays. Cells are lysed in hypotonic buffer (10 mM HEPES pH 7.4, 10 mM KCl) supplemented with protease inhibitors, and TRAM1 is immunoprecipitated using anti-FLAG M2 agarose. Elution with 3xFLAG peptide (0.5 mg/mL) yields 0.5–1.0 mg TRAM1 per 10⁹ cells, with preserved interaction partners (e.g., Sec61α, OST48).
Reconstitution of TRAM1 into Proteoliposomes
Lipid Composition and Membrane Integration
TRAM1’s function is lipid-dependent, requiring phosphatidylcholine (PC) and phosphatidylethanolamine (PE) at a 3:1 ratio for optimal activity. Liposomes are formed by detergent removal (Bio-Beads SM-2) from mixed micelles containing TRAM1, Sec61 complex, and lipids. Incorporation efficiency, assessed by flotation gradient centrifugation, typically exceeds 70%.
Functional Validation of Reconstituted TRAM1
Proteoliposomes are tested for translocation competence using radiolabeled preprolactin or model signal sequences. TRAM1-dependent substrates (e.g., hybrid proteins with short N-terminal charged regions) show 3–5 fold higher translocation efficiency compared to TRAM1-independent ones.
Table 2: Translocation Efficiency in TRAM1-Containing Proteoliposomes
Knockdown and Knockout Models for TRAM1 Functional Analysis
siRNA-Mediated Depletion in HeLa Cells
TRAM1-specific siRNAs (20 nM) reduce protein levels by >80% within 72 hr, as quantified by Western blotting. Depleted cells exhibit delayed translocation of TRAM1-dependent substrates (e.g., SRP receptor subunits), leading to cytosolic accumulation and proteasomal degradation.
CRISPR-Cas9-Generated TRAM1⁻/⁻ Cell Lines
Complete TRAM1 knockout in HEK293 cells exacerbates ER stress under tunicamycin treatment, evidenced by elevated BiP (2.5-fold) and CHOP (3-fold) levels. These models confirm TRAM1’s role in maintaining ER proteostasis beyond translocation.
Affinity Purification of TRAM1-Ribosome Complexes
Crosslinking and Ribosome Profiling
Formaldehyde (1% v/v) crosslinking stabilizes TRAM1-ribosome interactions in digitonin-solubilized membranes. Sucrose cushion centrifugation (355,000 × g, 45 min) pellets ribosome-bound TRAM1, which is identified via TMT-based mass spectrometry. Over 60% of TRAM1 co-purifies with ribosomes and Sec61.
Cryo-EM Structure Determination
TRAM1-ribosome complexes are plunge-frozen on Quantifoil grids and imaged at 300 kV. 3D classification reveals TRAM1’s position near the Sec61 lateral gate, consistent with its role in signal sequence handover.
Functional Assays for TRAM1 Activity
Q & A
Q. What is the functional role of TRAM protein in ER-mediated protein translocation, and how is it experimentally validated?
TRAM (Translocating Chain-Associating Membrane Protein) facilitates the correct positioning of nascent secretory proteins into the Sec61 channel during their translocation across the ER membrane. It modulates exposure of nascent chains to the cytosol and may influence phospholipid dynamics near the Sec61 lateral gate . Experimental validation often involves in vitro reconstitution assays using proteoliposomes to demonstrate TRAM dependency for specific substrates (e.g., preprolactin) . Co-immunoprecipitation (Co-IP) and pull-down assays are also used to confirm interactions with Sec61 or SRP components .
Q. How does TRAM collaborate with the SRP-Sec61 machinery during cotranslational translocation?
TRAM acts synergistically with the SRP-Sec61 complex: SRP54 binds signal sequences emerging from ribosomes, followed by transfer to the Sec61/TRAM receptor. TRAM ensures proper orientation of the signal sequence within the translocon, particularly for substrates with structurally divergent signal sequences. This interplay is validated through crosslinking studies and mutagenesis of signal sequences to assess TRAM dependency .
Advanced Research Questions
Q. How can researchers determine whether TRAM is required for the translocation of a specific secretory protein?
Methodological approaches include:
- Hybrid protein assays : Fusion of signal sequences from TRAM-dependent proteins (e.g., preprolactin) to TRAM-independent substrates to test functional interchangeability .
- Reconstituted proteoliposomes : Comparing translocation efficiency in systems with/without TRAM. For example, TRAM is essential for preprolactin but not for ovalbumin .
- Crosslinking efficiency analysis : Monitoring signal sequence interactions with phospholipids or Sec61 at varying nascent chain lengths .
Q. How to reconcile contradictory data on TRAM's role in different secretory pathways?
Discrepancies arise from substrate-specific TRAM requirements. For instance, TRAM is dispensable for proteins with strong hydrophobic signal sequences but critical for those with weaker or atypical sequences. Researchers should:
- Control for signal sequence variability : Use mutagenesis to alter hydrophobicity or charge distribution.
- Validate using multiple assays : Combine proteoliposome reconstitution, crosslinking, and in vivo knockdown models .
- Contextualize findings : Consider differences in experimental systems (e.g., mammalian vs. yeast) .
Q. What advanced techniques are used to study TRAM's interaction with the ER phospholipid bilayer?
- Crosslinking with photoactivatable phospholipids : To map TRAM’s proximity to membrane lipids during translocation .
- Cryo-EM and molecular dynamics simulations : To visualize TRAM-induced perturbations in the lipid bilayer near Sec61 .
- Lipid-binding assays : Using TRAM-containing proteoliposomes with labeled phospholipids to quantify binding affinity .
Methodological Considerations
Q. What are common pitfalls in designing experiments to study TRAM-dependent translocation?
- Overlooking substrate specificity : Assuming TRAM is universally required. Always test multiple substrates .
- Incomplete reconstitution systems : Omitting critical factors like SRP or Sec61 in proteoliposome assays, leading to false negatives .
- Artifacts in crosslinking studies : Use non-cleavable crosslinkers and validate with negative controls (e.g., TRAM-deficient systems) .
Q. How to address conflicting data on TRAM’s stimulatory vs. essential role?
- Dose-response experiments : Titrate TRAM levels in in vitro systems to distinguish between stimulatory and obligate roles.
- Genetic knockout models : Compare translocation efficiency in TRAM-depleted vs. wild-type cells .
- Context-dependent analysis : Evaluate whether TRAM’s role varies with ER stress conditions or substrate load .
Key Experimental Findings
| Substrate | TRAM Dependency | Method Used | Reference |
|---|---|---|---|
| Preprolactin | Required | Proteoliposome reconstitution | |
| Ovalbumin | Not required | Crosslinking assays | |
| Hybrid (weak signal) | Conditional | Signal sequence swapping |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
